molecular formula C29H29N3O4 B6514176 7-(4-benzylpiperidine-1-carbonyl)-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892277-13-3

7-(4-benzylpiperidine-1-carbonyl)-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No. B6514176
CAS RN: 892277-13-3
M. Wt: 483.6 g/mol
InChI Key: FPNGSUIBKPWIFN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzylpiperidine, a methoxyphenyl group, and a tetrahydroquinazoline dione group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized through a series of organic reactions involving the aforementioned functional groups. For instance, benzylpiperidine compounds can be synthesized from 4-Benzylpyridine , and carbonylation reactions could potentially be used to introduce the carbonyl groups .

Mechanism of Action

Target of Action

The target of a drug is typically a protein such as an enzyme or receptor that plays a key role in a biochemical pathway related to a disease condition. The drug’s interaction with its target modulates the target’s activity, leading to therapeutic effects .

Mode of Action

The mode of action involves the drug’s interaction with its target. This could involve inhibiting an enzyme, blocking a receptor, or enhancing the activity of a protein .

Biochemical Pathways

The drug’s interaction with its target affects specific biochemical pathways. This could lead to a decrease in the production of a disease-causing molecule, an increase in the production of a beneficial molecule, or modulation of immune system activity .

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of the drug. These properties determine the drug’s bioavailability, or the proportion of the drug that enters the circulation and can have an active effect .

Result of Action

The result of the drug’s action at the molecular and cellular level leads to its therapeutic effects. This could involve the alleviation of symptoms, slowing the progression of a disease, or curing a disease .

Action Environment

The drug’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Additionally, individual patient factors such as age, sex, genetic factors, and health status can also influence the drug’s action .

properties

IUPAC Name

7-(4-benzylpiperidine-1-carbonyl)-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4/c1-36-24-10-7-22(8-11-24)19-32-28(34)25-12-9-23(18-26(25)30-29(32)35)27(33)31-15-13-21(14-16-31)17-20-5-3-2-4-6-20/h2-12,18,21H,13-17,19H2,1H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNGSUIBKPWIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-benzylpiperidine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

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